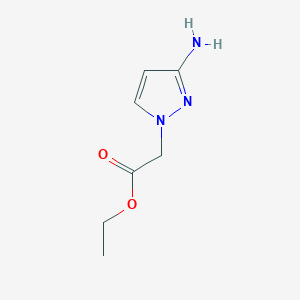
1-(1H-1,2,4-triazol-1-yl)propan-2-amine
Overview
Description
“1-(1H-1,2,4-triazol-1-yl)propan-2-amine” is a derivative of 1,2,4-triazole . It is a heterocyclic compound containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine involves the creation of novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
Molecular Structure Analysis
The molecular structure of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine was established by NMR and MS analysis .
Chemical Reactions Analysis
The chemical reactions involving 1-(1H-1,2,4-triazol-1-yl)propan-2-amine have been studied in the context of its synthesis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including 1-(1H-1,2,4-triazol-1-yl)propan-2-amine, have shown promising results as anticancer agents . In a study, nineteen novel 1,2,4-triazole derivatives were synthesized and their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line .
Apoptosis Induction
Certain 1,2,4-triazole derivatives have been found to induce apoptosis in cancer cells . For instance, compound 10ec was found to induce apoptosis in BT-474 cells .
Antimicrobial Potential
Imidazole-containing compounds, which include 1,2,4-triazole derivatives, have demonstrated good antimicrobial potential . In a study, compounds 1a and 1b showed significant antimicrobial activity .
Selectivity Against Cancer Cell Lines
Most of the synthesized 1,2,4-triazole derivatives have shown proper selectivity against cancer cell lines . This means they can target cancer cells without causing significant harm to normal cells .
Inhibition of Colony Formation
Some 1,2,4-triazole derivatives have been found to inhibit colony formation in cancer cells . For example, compound 10ec inhibited colony formation in BT-474 cells in a concentration-dependent manner .
Potential Use in Chemotherapy
Due to their cytotoxic activities and selectivity against cancer cell lines, 1,2,4-triazole derivatives could potentially be used in chemotherapy . Their ability to induce apoptosis and inhibit colony formation in cancer cells further supports this potential application .
Safety and Hazards
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of Action
The primary target of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes. By interacting with this enzyme, the compound can influence the production of estrogens and thereby exert its effects.
Mode of Action
The compound interacts with its target, the aromatase enzyme, through hydrogen bonding . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and affecting the biosynthesis of estrogens .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting the activity of the enzyme, the compound can reduce the production of estrogens. This can have downstream effects on various physiological processes that are regulated by these hormones.
Pharmacokinetics
The pharmacokinetics of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine and its derivatives are influenced by their ability to form hydrogen bonds with different targets . This property can improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds, enhancing their bioavailability .
Result of Action
The primary result of the compound’s action is a reduction in the production of estrogens due to the inhibition of the aromatase enzyme . This can have various molecular and cellular effects, depending on the specific physiological processes that are regulated by these hormones.
properties
IUPAC Name |
1-(1,2,4-triazol-1-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-5(6)2-9-4-7-3-8-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZDXHFMAKRNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424364 | |
| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |
CAS RN |
883545-31-1 | |
| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)





![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)


